Herbimycin C

Beschreibung

Contextualizing Herbimycin C within Natural Product Research

This compound is classified as a benzoquinone ansamycin (B12435341) antibiotic. ebi.ac.ukwikipedia.org This classification stems from its characteristic chemical structure, which features a 19-membered macrocyclic ring incorporating a benzoquinone core and a lactam functionality. ebi.ac.uk Ansamycins are a family of macrolide antibiotics produced by various bacteria, and the benzoquinone ansamycins, including this compound, are distinguished by the presence of a benzoquinone ring system. ebi.ac.uknih.gov this compound is specifically a derivative of geldanamycin (B1684428), another well-known benzoquinone ansamycin. ontosight.ai The molecular formula for this compound is C₂₉H₄₀N₂O₉, and it has a molecular weight of 560.64 g/mol . scbt.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₄₀N₂O₉ | scbt.comchemicalbook.com |

| Molecular Weight | 560.64 g/mol | scbt.comchemicalbook.com |

| Appearance | Yellow solid | chemicalbook.combioaustralis.com |

| Solubility | Soluble in DMSO, Methanol, Chloroform | chemicalbook.com |

| CAS Number | 91700-92-4 | scbt.comchemicalbook.com |

This compound was discovered as a product of the bacterium Streptomyces hygroscopicus. ontosight.aibioaustralis.comtoku-e.com The herbimycins, as a group, were initially identified in the late 1970s due to their herbicidal activity, which is the origin of their name. wikipedia.orgnih.gov Early research on this compound revealed its potent antitumor activity. chemicalbook.combioaustralis.comtoku-e.com A notable early finding was its ability to cause the reversion of Rous sarcoma virus-infected rat kidney cells to a normal morphology. chemicalbook.combioaustralis.comtoku-e.com In addition to its antitumor effects, this compound has been shown to possess antibacterial properties and the ability to inhibit the activity of the tobacco mosaic virus. ontosight.ai These initial observations of its biological activity stimulated further interest in this compound and related compounds as potential therapeutic agents. chemicalbook.combioaustralis.com

The herbimycin complex produced by Streptomyces hygroscopicus consists of several related compounds, with Herbimycin A being the major product. nih.govacademie-sciences.fr this compound is considered a minor analogue within this complex. scbt.comchemicalbook.combioaustralis.comtoku-e.comusbio.net Its structure is very similar to that of Herbimycin A and geldanamycin, differing in the substitution patterns at specific carbon atoms of the ansa chain. nih.govacademie-sciences.fr Specifically, this compound is known as 17-demethoxy-15-methoxy-geldanamycin (15R)-. ontosight.ai The limited availability of this compound, due to its status as a minor component, has historically restricted more extensive investigation into its properties compared to the more abundant Herbimycin A and geldanamycin. chemicalbook.combioaustralis.combioaustralis.com Dihydrothis compound, also known as Antibiotic TAN 420C, is the hydroquinone (B1673460) form of this compound and is also a minor analogue in the complex. usbio.netmedkoo.com

Table 2: Key Analogues of the Herbimycin Complex

| Compound | Relationship to this compound | Source |

|---|---|---|

| Herbimycin A | Major analogue in the complex | nih.govacademie-sciences.fr |

| Herbimycin B | Isomer of Herbimycin A, differing in functionality at C11 and C15 | academie-sciences.fr |

| Geldanamycin | Structurally related benzoquinone ansamycin | nih.govontosight.ai |

| Dihydrothis compound (TAN 420C) | Hydroquinone of this compound | usbio.netmedkoo.com |

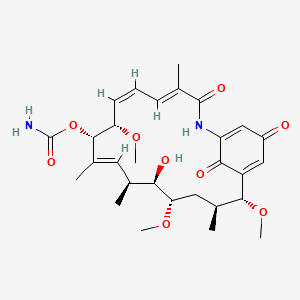

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C29H40N2O9 |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |

InChI-Schlüssel |

DWFFHRSGCPBMKD-OOJAHTAHSA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |

Isomerische SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |

Kanonische SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |

Synonyme |

herbimycin C |

Herkunft des Produkts |

United States |

Biosynthesis and Origin of Herbimycin C

Microbial Production: Streptomyces hygroscopicus Strains and Isolation for Research

Herbimycin C, along with its structural relatives Herbimycin A and B, is produced by specific strains of the soil bacterium Streptomyces hygroscopicus. nih.govkitasato-u.ac.jp Notably, S. hygroscopicus strain AM-3672 is a known producer of the herbimycins. nih.gov For research purposes, these compounds are isolated from fermentation broths of the producing organism. A typical fermentation medium for S. hygroscopicus might include peptone, tryptone, yeast extract, baby oatmeal, and beet molasses. nih.gov The isolation and purification of this compound from these complex mixtures allows for detailed structural elucidation and biological evaluation.

Genetic and Enzymatic Pathways for Herbimycin Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This pathway involves the assembly of a polyketide backbone followed by a series of modifications by tailoring enzymes.

Polyketide Synthase (PKS)-Derived Carbon Skeleton Formation

The core scaffold of this compound is assembled by a type I polyketide synthase (PKS). nih.govscielo.br This large, multi-domain enzymatic complex functions as an assembly line, sequentially adding and modifying small carboxylic acid units to build the polyketide chain. nih.govfrontiersin.org The biosynthesis is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). kitasato-u.ac.jpresearchgate.net The PKS then catalyzes seven extension cycles, utilizing specific extender units to elongate the chain. researchgate.net The herbimycin PKS is encoded by three large open reading frames (ORFs) designated hbmA1, hbmA2, and hbmA3. nih.gov These genes contain the necessary modules, each responsible for one cycle of chain elongation. nih.gov

Post-PKS Tailoring Enzymes and Structural Diversification

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS tailoring enzymes modify the initial product, known as progeldanamycin, to yield the final herbimycin structures. nih.govresearchgate.net These modifications are crucial for the biological activity of the final molecule. The tailoring enzymes involved in herbimycin biosynthesis include oxygenases, methyltransferases, and carbamoyltransferases. nih.gov These enzymes are responsible for hydroxylations, methylations, and the addition of a carbamoyl (B1232498) group at specific positions on the ansamycin (B12435341) scaffold. nih.gov The structural diversity among the herbimycins (A, B, and C) arises from variations in these post-PKS modifications. researchgate.net

Comparative Analysis with Geldanamycin (B1684428) Biosynthetic Pathways

This compound shares a close structural and biosynthetic relationship with another well-known benzoquinone ansamycin, geldanamycin. nih.gov Both compounds are produced by different strains of S. hygroscopicus and possess the same PKS-derived carbon skeleton. nih.gov The primary differences between the two molecules lie in the pattern of post-PKS modifications, particularly at positions C-11, C-15, and C-17. nih.gov

A comparison of the herbimycin (hbm) and geldanamycin (gdm) biosynthetic gene clusters reveals significant homology, especially in the PKS genes. nih.govresearchgate.net However, there are notable differences in the complement of tailoring enzyme genes. nih.govresearchgate.net For instance, the gdm cluster contains genes like gdmF and gdmM that are absent in the hbm cluster, accounting for the distinct substitution patterns observed in the final products. researchgate.net This comparative analysis provides valuable insights into the evolution of these biosynthetic pathways and the enzymatic basis for their chemical diversity.

Gene Cluster Identification and Sequencing Studies in Herbimycin Biosynthesis

The biosynthetic gene cluster for herbimycin was identified through the screening of a genomic library of S. hygroscopicus AM-3672. nih.gov DNA hybridization using probes derived from conserved PKS gene sequences led to the isolation of overlapping cosmids containing the hbm gene cluster. nih.gov Subsequent sequencing of a 115-kilobase pair (kb) segment of this cluster revealed the presence of 35 open reading frames (ORFs). nih.gov This included the three large PKS genes (hbmA1, hbmA2, hbmA3) and numerous genes predicted to encode the post-PKS tailoring enzymes. nih.govnih.gov The identification and sequencing of this gene cluster have been fundamental to understanding the molecular basis of herbimycin production. nih.gov

Insights from Gene Inactivation Experiments on Herbimycin Production

Gene inactivation experiments have been instrumental in confirming the function of specific genes within the herbimycin biosynthetic pathway. nih.gov For example, the targeted inactivation of the hbmA1 gene, which encodes a part of the PKS, resulted in the complete abolishment of herbimycin production in S. hygroscopicus. nih.gov This provided direct evidence for the essential role of the PKS in assembling the herbimycin backbone. nih.gov Similarly, inactivation of genes believed to be involved in post-PKS modifications can lead to the accumulation of biosynthetic intermediates or the production of novel analogs, further elucidating the specific roles of these tailoring enzymes. jmb.or.krgeneticsmr.com These genetic manipulation techniques are powerful tools for both fundamental biosynthetic studies and for the engineered production of new ansamycin derivatives.

Molecular Mechanisms of Action of Herbimycin C

Heat Shock Protein 90 (Hsp90) Inhibition by Herbimycin C

This compound is recognized as a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of a multitude of signaling proteins, many of which are implicated in oncogenesis. acs.orgnih.gov

Direct Binding to Hsp90 and Subsequent Alteration of Chaperone Function

This compound, like other ansamycin (B12435341) antibiotics such as geldanamycin (B1684428), directly interacts with the N-terminal ATP-binding pocket of Hsp90. researchgate.netnih.govoup.com This binding is competitive with ATP and locks the chaperone in a conformation that mimics its ADP-bound state. aacrjournals.orgconicet.gov.ar By occupying this critical site, this compound inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone cycle. researchgate.netnih.govnih.gov This disruption of the ATP-dependent conformational changes effectively disables the chaperone's ability to properly fold and stabilize its client proteins. nih.goviiarjournals.org

Impact on Hsp90 Client Protein Maturation and Stability

The inhibition of Hsp90's chaperone function by this compound has a profound impact on the maturation and stability of a wide array of "client" proteins. toku-e.com These client proteins include numerous kinases and transcription factors that are vital for cell growth, differentiation, and survival. acs.orgnih.govtoku-e.com When Hsp90 is inhibited, these client proteins are unable to attain or maintain their proper conformation, rendering them unstable and non-functional. oup.com This is particularly significant in cancer cells, which often exhibit a heightened dependence on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. nih.govtoku-e.com

Induction of Hsp90 Client Protein Degradation via Ubiquitin-Proteasome System

A primary consequence of Hsp90 inhibition by this compound is the targeted degradation of its client proteins. toku-e.com By disrupting the Hsp90-client protein complex, the client proteins become substrates for the ubiquitin-proteasome pathway. aacrjournals.orgiiarjournals.orgnih.gov The stalled Hsp90-client complex appears to recruit E3 ubiquitin ligases, which tag the client proteins with ubiquitin, marking them for destruction by the proteasome. aacrjournals.org This leads to a depletion of cellular levels of these key signaling molecules. nih.govnih.gov

Modulation of the Cellular Stress Response by Hsp90 Inhibition

Inhibition of Hsp90 by compounds like this compound triggers a cellular stress response, often referred to as the heat shock response. tandfonline.com This response involves the activation of heat shock transcription factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27. tandfonline.commdpi.comspandidos-publications.com While this is a protective mechanism for the cell, the persistent inhibition of Hsp90 ultimately impairs the cell's ability to recover from stress. rndsystems.com

Interaction with Endoplasmic Reticulum Homologues of Hsp90 (e.g., GP96)

This compound also interacts with Grp94 (GP96), the endoplasmic reticulum (ER) homolog of Hsp90. oup.comtoku-e.comgoogle.com Grp94 is a crucial chaperone for proteins that are processed within the ER. oup.com Inhibition of Grp94 can lead to ER stress due to the accumulation of improperly folded proteins. oup.com

Cellular and Molecular Effects of Herbimycin C in Preclinical Studies

Regulation of Cellular Signal Transduction Pathways by Herbimycin C

This compound and its analogs exert significant regulatory effects on intracellular signaling cascades. The primary mechanism of action is the inhibition of protein tyrosine kinases (PTKs), enzymes that are fundamental to the transmission of signals from the cell surface to the nucleus. By targeting PTKs, these compounds can halt or alter a wide array of cellular responses to external stimuli. In various preclinical models, treatment with herbimycin has been shown to block signaling required for cell transformation, growth, and immune responses. For instance, in T cells, which are critical components of the immune system, herbimycin can abrogate signaling initiated by the T-cell receptor (TCR) without affecting more distal signaling events, demonstrating a specific point of intervention in the pathway. nih.gov

Inhibition of General Tyrosine Phosphorylation of Cellular Substrates

In T lymphocytes, herbimycin A has been shown to inhibit the phosphorylation of multiple substrates following T-cell receptor ligation. nih.gov Similarly, in vascular smooth muscle cells, it effectively abolishes the tyrosine phosphorylation of specific proteins induced by mitogens like thrombin. capes.gov.br This inhibitory action extends to various cell types, including B lymphocytes, natural killer (NK) cells, and lung epithelial cells, where herbimycin blocks the phosphorylation of key signaling molecules. researchgate.netnichigan.or.jpnih.govnih.gov This general suppression of tyrosine phosphorylation is the foundational event that leads to the disruption of multiple downstream signaling pathways.

Table 1: Examples of Herbimycin's Effect on General Tyrosine Phosphorylation

Modulation of Phospholipase C (PLC) Activity and Inositol (B14025) Triphosphate Generation

Phospholipase C (PLC) enzymes are crucial components of signal transduction that, when activated, cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov The activation of the gamma (γ) isoform of PLC is often dependent on its phosphorylation by protein tyrosine kinases.

By inhibiting upstream PTKs, herbimycin effectively prevents the activation of PLC. In T cells, herbimycin treatment blocks TCR-mediated inositol phospholipid hydrolysis, which is a direct consequence of PLC activation. nih.gov Studies in various cell types corroborate this finding. For instance, in vascular smooth muscle cells, herbimycin abolishes the tyrosine phosphorylation of PLC-γ1. capes.gov.br In B lymphoma cells, it prevents the increase in inositol phospholipid metabolism following B-cell receptor stimulation. nih.gov This inhibition of PLC activation consequently halts the generation of IP3, a molecule essential for mobilizing calcium from intracellular stores. nih.govresearchgate.net In human NK cells stimulated via Fcγ receptors, herbimycin A was shown to block the tyrosine phosphorylation of both PLC-γ1 and PLC-γ2, which in turn prevented the release of inositol phosphates.

Table 2: Herbimycin's Impact on Phospholipase C (PLC) Isoforms

Impact on Receptor-Mediated Signal Transduction Mechanisms

Many cellular responses are initiated by the binding of a ligand to a receptor on the cell surface, which triggers a cascade of intracellular signaling events. Herbimycin's ability to inhibit PTKs makes it a powerful tool for disrupting these receptor-mediated pathways.

A prime example is the T-cell antigen receptor (TCR). Ligation of the TCR normally causes a rapid increase in tyrosine phosphorylation, leading to PLC activation and subsequent T-cell activation. Herbimycin treatment effectively uncouples the TCR from its downstream signaling machinery, preventing PLC activation and functional T-cell responses like interleukin-2 (B1167480) production. nih.govA similar mechanism is observed in B lymphocytes, where herbimycin blocks signaling mediated by the membrane immunoglobulin (mIg) receptor, inhibiting proliferation and differentiation. nih.govFurthermore, in natural killer (NK) cells, herbimycin diminishes cytotoxic function by blocking the signaling cascade initiated by the binding of NK cells to their targets, a process that requires PLC activation. nichigan.or.jp

Effects on the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity and cell proliferation. The pathway is initiated by ligand-induced receptor dimerization, which activates receptor-associated JAKs, a family of tyrosine kinases. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are themselves then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Given that JAKs are tyrosine kinases, they represent a potential target for herbimycin. Preclinical research has shown that herbimycin A can indeed block the JAK-STAT pathway. In murine T-cell lines stimulated with interleukin-2 (IL-2) or IL-4, pretreatment with herbimycin A blocked the nuclear translocation of STAT factors and inhibited STAT-dependent gene transcription. nih.govThis was associated with the inhibition of tyrosine phosphorylation of STAT proteins. nih.govIn cultured human corneal epithelial cells, herbimycin A also inhibited the IFN-γ-induced tyrosine phosphorylation of JAK1 and JAK2. However, in one study using a murine mast cell line, IL-10-induced activation of JAK kinases was reportedly not sensitive to inhibition by herbimycin, suggesting that the effects may be cell-type or context-dependent.

Regulation of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates fundamental cellular processes including survival, growth, and proliferation. This pathway can be activated by receptor tyrosine kinases. Upon activation, PI3K phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B).

Herbimycin has been shown to interfere with this pathway. In THP-1 macrophages, ligands for macrophage scavenger receptors trigger tyrosine phosphorylation of the 85-kDa subunit of PI 3-kinase, an event that is blocked by pretreatment with herbimycin A. In anaplastic large-cell lymphoma cells, where the NPM-ALK fusion protein constitutively activates the PI3K/AKT pathway, herbimycin A treatment resulted in the downregulation of both total and phosphorylated AKT, indicating an interruption of this crucial pro-survival pathway.

Interference with NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in inflammatory responses, immunity, and cell survival. Its activation is tightly controlled, often involving a signaling cascade that culminates in the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to enter the nucleus.

Several studies indicate that herbimycin can interfere with NF-κB activation. In human T-cell lines, herbimycin A was shown to inhibit NF-κB activation induced by a variety of stimuli, including cytokines and phorbol (B1677699) esters, pointing to a common step in the pathway that is dependent on tyrosine kinase activity. Further mechanistic insight comes from studies in human lung epithelial cells, where herbimycin inhibited TNF-α-induced IKK (IκB kinase) activity, a critical kinase upstream of IκB phosphorylation. researchgate.netAnother study suggests that herbimycin A may abrogate NF-κB activation by interacting preferentially with the IκB kinase β (IKKβ) subunit.

Modulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activation

Herbimycin has been identified as a modulator of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, which is a critical signaling cascade involved in cell proliferation and survival. ahajournals.org Studies in various cell types have demonstrated that stimuli such as mechanical forces (shear stress) and cell adhesion can activate ERK1/2 through pathways dependent on a herbimycin-sensitive tyrosine kinase. nih.govjci.org

In human umbilical vein endothelial cells (HUVEC), both adhesion to fibronectin and fluid shear stress were found to activate ERK1/2. nih.gov This activation was shown to be dependent on an herbimycin-sensitive tyrosine kinase, with c-Src being identified as a likely candidate. jci.orgcloudfront.net Pretreatment with herbimycin A inhibited ERK1/2 activation induced by both adhesion and shear stress. cloudfront.net Similarly, in a rabbit aorta organ culture model, increased intraluminal pressure induced a sustained activation of ERK1/2. ahajournals.orgcapes.gov.br This pressure-induced activation was significantly reduced by herbimycin A, indicating the involvement of a herbimycin-sensitive, Src-family tyrosine kinase. ahajournals.orgcapes.gov.br Specifically, herbimycin A (500 nmol/L) was found to diminish pressure-induced ERK1/2 activation by 92% after 5 minutes and by 63% after 24 hours. ahajournals.org These findings collectively suggest that herbimycin interferes with ERK1/2 activation by targeting an upstream tyrosine kinase, thereby disrupting downstream signaling. ahajournals.orgnih.gov

Effects on Protein Kinase C-Independent Pathways

Herbimycin's mechanism of action often involves pathways that are independent of Protein Kinase C (PKC). While some cellular processes require both PKC and a tyrosine kinase, herbimycin's effects are specifically linked to the latter. For instance, the activation of ERK1/2 in endothelial cells by shear stress and adhesion requires PKC, but it also crucially depends on a distinct herbimycin-sensitive tyrosine kinase. nih.govjci.org

More direct evidence for PKC-independent effects comes from studies on vascular smooth muscle cells. In rabbit aorta, pressure-induced activation of ERK1/2 was not affected by PKC inhibitors like staurosporine. ahajournals.orgcapes.gov.br However, this activation was sensitive to herbimycin A, demonstrating a PKC-independent, tyrosine kinase-dependent signaling pathway. ahajournals.orgcapes.gov.br In studies of human monocytes, lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-1β required PKC activation. nih.gov Interestingly, while herbimycin A suppressed the LPS-induced TNF-α secretion and mRNA accumulation, it did not affect the activation of PKC itself, suggesting that the protein tyrosine kinase targeted by herbimycin acts upstream of gene transcription but on a pathway parallel to or downstream of PKC activation in this context. nih.gov Furthermore, in mast cells derived from W/Wv mice, stem cell factor (SCF)-induced adhesion and chemotaxis were abolished by herbimycin A but were not affected by PKC inhibitors, further supporting the existence of PKC-independent signaling pathways sensitive to herbimycin. physiology.org

Cellular Responses and Phenotypic Changes Induced by this compound

Induction of Apoptosis

Herbimycin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This effect is often linked to its ability to inhibit tyrosine kinases or the Hsp90 chaperone protein, leading to the destabilization of proteins critical for cancer cell survival and proliferation. ashpublications.orgnih.gov The resulting cellular stress culminates in cell death. ashpublications.org In anaplastic large cell lymphoma (ALCL) cells, prolonged exposure to herbimycin A was necessary to induce apoptosis, which was observed as the final event following cell cycle arrest. aacrjournals.org Similarly, in the human colon carcinoma cell line Colo-205, herbimycin A induced delayed apoptosis, which was confirmed by the presence of nuclear DNA fragmentation and characteristic morphological changes. researchgate.netresearchgate.net

The induction of apoptosis has been documented across a range of hematological malignancies. In B-chronic lymphocytic leukemia (CLL) cells, both herbimycin A and the related ansamycin (B12435341) geldanamycin (B1684428) induced apoptotic killing. ashpublications.org This was quantified by annexin (B1180172) V staining, which identifies cells in the early stages of apoptosis. ashpublications.org In Philadelphia chromosome-positive (Ph-positive) leukemia cells, which express the BCR-ABL oncoprotein, herbimycin A was shown to accelerate the induction of apoptosis when used in combination with DNA-damaging agents like etoposide (B1684455) or gamma-radiation. nih.gov This suggests that by inhibiting the protective effect of the BCR-ABL tyrosine kinase, herbimycin sensitizes these leukemic cells to other cytotoxic treatments. nih.gov

Mechanism of Apoptosis Induction in Leukemic Cells

The mechanism by which herbimycin induces apoptosis in leukemic cells is closely tied to the inhibition of specific oncoproteins that drive their growth and survival. Many of these oncoproteins are client proteins of the molecular chaperone Hsp90, which herbimycin targets.

Anaplastic Large Cell Lymphoma (ALCL): In ALCL carrying the t(2;5) translocation, the oncogenic fusion protein is Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK). Herbimycin A effectively inhibits the kinase activity of NPM-ALK, leading to its downregulation along with the pro-survival protein Akt. aacrjournals.org This prolonged inhibition of NPM-ALK and Akt signaling pathways ultimately results in apoptosis. aacrjournals.org

FLT3-Mutated Leukemia: In acute myeloid leukemia (AML) with an internal tandem duplication of the FLT3 receptor tyrosine kinase (TDFLT3), the mutated receptor is constitutively active and dependent on Hsp90 for its stability. nih.gov Herbimycin A, as an Hsp90 inhibitor, disrupts the TDFLT3-Hsp90 complex, leading to the dephosphorylation and degradation of TDFLT3. nih.gov This inactivation of FLT3 signaling and its downstream effectors, including MAPK, Akt, and STAT5a, selectively induces apoptosis in the TDFLT3-transformed cells. nih.gov

Chronic Lymphocytic Leukemia (CLL): In CLL cells, herbimycin A and geldanamycin induce apoptosis, which is preceded by the downregulation of the survival kinase Akt. ashpublications.org This suggests that disruption of the PI3K/Akt survival pathway is a key component of its apoptotic mechanism in these cells. ashpublications.org

Cell Cycle Arrest Preceding Apoptotic Cell Death

A common cellular response to herbimycin treatment is an arrest in the cell cycle, which often precedes the onset of apoptosis. This indicates that the compound first halts cell proliferation before triggering cell death pathways. aacrjournals.orgresearchgate.net

In the SUDHL-1 anaplastic large cell lymphoma cell line, treatment with herbimycin A led to an increasing percentage of cells accumulating in the G1 phase of the cell cycle after 18 hours. aacrjournals.org Apoptosis was observed as the subsequent event following this prolonged G1 arrest. aacrjournals.org In contrast, in the Colo-205 human colon carcinoma cell line, herbimycin A caused an accumulation of cells in the G2/M phase. researchgate.net This G2 arrest was evident at 24-48 hours, preceding the detection of significant apoptosis, which became apparent later. researchgate.net This sequence suggests that the decrease in cell proliferation is an early effect of the drug, which is then followed by induced cell death. researchgate.net The inhibition of Hsp90 by ansamycins like herbimycin can result in the destabilization of proteins crucial for cell cycle progression, leading to either cell cycle arrest or cell death depending on the cellular context. ashpublications.org

Table 1: Cell Cycle Arrest Induced by Herbimycin in Different Cancer Cell Lines

| Cell Line | Cancer Type | Cell Cycle Phase of Arrest | Subsequent Event | Source |

|---|---|---|---|---|

| SUDHL-1 | Anaplastic Large Cell Lymphoma | G1 | Apoptosis | aacrjournals.org |

| Colo-205 | Colon Carcinoma | G2/M | Apoptosis | researchgate.net |

Cell Cycle Modulation

Herbimycin exerts significant influence over the cell cycle, leading to arrest at distinct phases through the modulation of key regulatory proteins. These effects are cell-type dependent but demonstrate a consistent pattern of halting proliferation.

A primary effect of herbimycin treatment in several cancer cell lines is a significant alteration in the distribution of cells within the cycle, characterized by a halt in the G1 phase and a subsequent reduction in the S phase population. In human chronic myelogenous leukemia K562 cells, treatment with Herbimycin A leads to a rapid decrease in the percentage of cells in the S phase, which plummets from 60% to 15% within 12 hours. nih.gov This reduction in the DNA synthesis phase persists for at least 24 hours and is met with a corresponding increase in the G1 phase population. nih.gov This G1 arrest is a potent mechanism for inhibiting cellular proliferation. nih.gov Studies in v-src-transformed rat kidney cells also show that herbimycin treatment can cause cells to cease their cycle at the G0-G1 stage. nih.gov Similarly, in human colon carcinoma Colo-205 cells, an early decrease in the S phase population is observed at 24 hours post-treatment.

Table 1: Effect of Herbimycin A on Cell Cycle Phase Distribution

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| K562 | G1 Phase Accumulation | Decrease in S phase cells from 60% to 15% after 12 hours, with a corresponding increase in G1 population. | nih.gov |

| v-src-NRK | G0/G1 Arrest | Cells ceased the cell cycle at the G0-G1 stage within 2 days. | nih.gov |

In addition to G1 arrest, herbimycin has been shown to induce an accumulation of cells in the G2/M phase in certain contexts. In studies involving human leukemic B-cell precursors, Herbimycin A was found to prevent radiation-induced cell cycle arrest at the G2/M transition checkpoint by reducing the inhibitory tyrosine phosphorylation of the p34cdc2 kinase. nih.gov This suggests that its primary mechanism of G2/M modulation is linked to its function as a tyrosine kinase inhibitor. In human colon carcinoma cells, treatment results in a discernible accumulation of cells in the G2/M phase between 24 and 48 hours.

The cell cycle arrest induced by herbimycin is underpinned by its ability to alter the expression of critical regulatory proteins. In K562 cells, the observed G1 accumulation corresponds with a prominent and early down-regulation of both Cyclin D1 and the proto-oncogene c-myc. nih.gov The expression of Cyclin D1 mRNA was noted to be transiently down-regulated, becoming undetectable at 6 hours before gradually recovering. nih.gov Similarly, c-myc mRNA was down-regulated between 1 and 6 hours of treatment. nih.gov The importance of this down-regulation is highlighted by findings that ectopic overexpression of Cyclin D1 or c-Myc can interfere with herbimycin-induced cellular effects. niph.go.jp Broader studies in various tumor cell lines confirm that herbimycin treatment leads to a loss of expression of D-type cyclins (D1 and D3) and cyclin E, as well as their partner cyclin-dependent kinases, CDK4 and CDK6. nih.gov

The mechanism for G1 arrest is critically dependent on the presence of a functional retinoblastoma tumor suppressor protein (RB). Herbimycin-induced G1 arrest is accompanied by the hypophosphorylation of RB, which is its active, growth-suppressive state. nih.gov In K562 cells, an increase in the underphosphorylated form of the retinoblastoma gene product was observed between 6 and 24 hours of treatment, coinciding with the G1 arrest. nih.gov The essential role of RB was demonstrated in studies where tumor cell lines lacking functional RB failed to undergo G1 arrest upon herbimycin treatment. nih.gov These RB-negative cells were able to proceed through G1 into S phase even in the presence of the compound, indicating that Hsp90 inhibition by herbimycin selectively targets signaling pathways upstream of RB to induce cell cycle arrest. nih.gov

Down-regulation of Key Cell Cycle Regulators (e.g., Cyclin D1, c-myc)

Induction of Cellular Differentiation

Beyond halting the cell cycle, herbimycin promotes the differentiation of certain cancer cells, forcing them to mature into more specialized, non-proliferative cell types.

Herbimycin is a potent inducer of erythroid differentiation in the human chronic myelogenous leukemia cell line K562, which possesses the Bcr-Abl oncoprotein. nih.govnih.gov This differentiation is marked by the production of hemoglobin, which can be detected by benzidine (B372746) staining. Following treatment, the percentage of benzidine-positive K562 cells increases significantly, with reports showing 12% positive at 24 hours and 53% at 48 hours. nih.gov This induction of differentiation is linked to herbimycin's ability to inhibit tyrosine kinase activity. nih.gov The process appears to occur after the initial cessation of cell growth caused by the down-regulation of key regulators like c-myc and Cyclin D1, suggesting a sequential process of growth arrest followed by maturation. nih.gov

Table 2: Induction of Erythroid Differentiation in K562 Cells by Herbimycin A

| Cell Line | Differentiation Type | Marker | Key Findings | Reference |

|---|---|---|---|---|

| K562 | Erythroid | Benzidine Staining | Induced differentiation in Bcr-Abl-positive cells. 12% positive cells at 24h, 53% at 48h. | nih.gov |

| K562 | Erythroid | Not Specified | Noncytotoxic concentrations induced erythroid differentiation. | nih.gov |

Reversion of Oncogene-Transformed Phenotype (e.g., Rous sarcoma virus-infected cells)

This compound's closely related analog, Herbimycin A, has been shown to revert the transformed phenotype of cells infected with Rous sarcoma virus (RSV). nih.gov This virus is known to cause cancer in chickens through the action of its oncogene, v-Src. youtube.com The transforming ability of RSV is linked to elevated levels of phosphotyrosine in host cells. nih.gov

Studies on Herbimycin A in RSV-infected rat kidney cells demonstrated a significant reduction in total cellular phosphotyrosine levels. nih.gov This effect was attributed to the inhibition of the p60v-src kinase activity, a protein encoded by the v-Src oncogene. nih.gov The inhibition of this kinase leads to a decrease in the phosphorylation of its cellular targets, ultimately reversing the transformed morphology of the cells. nih.gov Furthermore, Herbimycin A was found to accelerate the degradation of the p60v-src protein itself. nih.gov

| Cell Line | Virus | Key Findings with Herbimycin A | Reference |

| Temperature-sensitive RSV-infected NRK cells | Rous sarcoma virus (RSV) | Reduced total cellular phosphotyrosine to 10% of control. | nih.gov |

| Significantly reduced intracellular p60v-src kinase activity within 3 hours. | nih.gov | ||

| Accelerated the degradation of the p60v-src protein. | nih.gov |

Antiangiogenic Activity in In Vitro Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular endothelial growth factor (VEGF) is a key signaling protein that stimulates this process. nih.govmdpi.com Herbimycin A has demonstrated antiangiogenic properties in in vitro models using endothelial cells. nih.govtocris.com

In studies involving bovine retinal microvascular endothelial cells, Herbimycin A was shown to inhibit both VEGF-induced cell proliferation and the formation of capillary-like tubes in a dose-dependent manner. nih.gov This suggests that by targeting signaling pathways downstream of the VEGF receptor, such as those involving Src family kinases, Herbimycin A can effectively block the key steps of angiogenesis. nih.govtocris.com

| Cell Type | Key Findings with Herbimycin A | Reference |

| Bovine retinal microvascular endothelial cells | Inhibited VEGF-induced cell proliferation in a dose-dependent manner. | nih.gov |

| Inhibited capillary tube formation in a dose-dependent manner. | nih.gov |

Effects on Protein Aggregation and Chaperone-Assisted Folding (e.g., Mutant PKCγ, Huntingtin)

Misfolded proteins can aggregate and lead to cellular toxicity, a hallmark of several neurodegenerative diseases. nih.govfrontiersin.org Herbimycin A has been investigated for its ability to modulate protein aggregation, particularly in the context of spinocerebellar ataxia type 14 (SCA14) and Huntington's disease.

In a model for SCA14, which is caused by mutations in protein kinase Cγ (PKCγ), Herbimycin A was found to reduce the aggregation of mutant PKCγ in primary cultured Purkinje cells. nih.gov This effect was associated with the induction of heat shock protein 70 (Hsp70), a molecular chaperone that assists in protein folding and degradation. nih.gov By up-regulating Hsp70, Herbimycin A helped to prevent the formation of toxic protein aggregates and reduced subsequent apoptosis. nih.gov

Huntington's disease is characterized by the aggregation of the mutant huntingtin (Htt) protein. frontiersin.org While direct studies on this compound are limited, the principle of modulating chaperone activity to prevent aggregation is a key therapeutic strategy being explored for this disease. frontiersin.orgnih.gov Small molecules that can interfere with the aggregation process of mutant Htt are of significant interest. nih.govehdn.org

| Disease Model | Protein | Key Findings with Herbimycin A | Reference |

| Spinocerebellar Ataxia Type 14 (SCA14) | Mutant PKCγ | Diminished aggregation of mutant PKCγ in primary cultured Purkinje cells. | nih.gov |

| Induced the expression of Hsp70. | nih.gov | ||

| Reduced apoptosis induced by mutant PKCγ. | nih.gov |

Modulation of Other Chaperone Proteins (e.g., Hsp70, Hsp40)

Herbimycin A is known to be an inhibitor of Hsp90, a major cellular chaperone. tocris.com The inhibition of Hsp90 often leads to the compensatory up-regulation of other heat shock proteins, notably Hsp70 and its co-chaperone Hsp40. nih.govdtic.mil This induction of the heat shock response is a key mechanism behind some of Herbimycin's biological effects.

In Xenopus laevis kidney epithelial cells, Herbimycin A was shown to induce the synthesis of both Hsp70 and Hsp30, another small heat shock protein. nih.gov This induction was observed at the level of mRNA, indicating that Herbimycin A stimulates the transcription of these chaperone genes. nih.gov The Hsp70/Hsp40 chaperone system plays a crucial role in protein folding, refolding of damaged proteins, and protein degradation. wjgnet.com

| Cell Type | Chaperone Proteins | Key Findings with Herbimycin A | Reference |

| Xenopus laevis A6 kidney epithelial cells | Hsp70, Hsp30 | Induced the synthesis of Hsp70 and Hsp30. | nih.gov |

| Increased the levels of Hsp70 and Hsp30 mRNA. | nih.gov | ||

| Human retinal pigment epithelial (ARPE-19) cells | Hsp70, Hsp40 | Induced Hsp70 protein production. | dtic.mil |

Involvement in Unfolded Protein Response (UPR) Pathways

The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). biomolther.orgsochob.cl The UPR aims to restore protein homeostasis but can trigger apoptosis if ER stress is prolonged. uchile.cl Given Herbimycin's effects on chaperone proteins, which are central to protein folding, its involvement in the UPR is a logical consequence.

The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. sochob.cl Activation of these pathways leads to transcriptional and translational changes that increase the cell's protein-folding capacity. nih.gov While direct studies detailing this compound's specific impact on each UPR branch are not extensively documented, its ability to induce Hsp70, a key player in mitigating ER stress, suggests a modulatory role in this response. nih.govalljournals.cn

Impact on Viral Life Cycles (e.g., Hepatitis C Virus)

The life cycle of many viruses, including the Hepatitis C virus (HCV), is highly dependent on host cell machinery, including chaperone proteins. nih.govmdpi.com HCV is an RNA virus that replicates in the cytoplasm of infected cells, and its proteins must be correctly folded and assembled to produce new viral particles. nih.govwikipedia.orge-cmh.org

This compound, along with other Hsp90 inhibitors, has been shown to suppress the growth of HCV. nih.gov Hsp90 is required for the stability of the HCV non-structural protein 3 (NS3). nih.gov Inhibition of Hsp90 by compounds like Herbimycin leads to the degradation of NS3 and a subsequent suppression of HCV RNA replication. nih.gov Furthermore, the Hsp70/Hsp40 system is involved in the IRES-mediated translation of the HCV genome, and NS5A, another HCV protein, has been shown to interact with Hsp70. wjgnet.com

| Virus | Viral Protein Target | Key Findings with Hsp90 Inhibitors (including this compound) | Reference |

| Hepatitis C Virus (HCV) | Non-structural protein 3 (NS3) | Suppressed core-induced growth impairment in yeast cells. | nih.gov |

| Led to the degradation of NS3. | nih.gov | ||

| Suppressed HCV RNA replication in a dose-dependent manner. | nih.gov |

Modulation of Immunological Cell Function (e.g., T-cell activation, MHC antigen induction)

Herbimycin has been shown to modulate the function of immune cells, particularly T-lymphocytes. T-cell activation is a critical event in the adaptive immune response and relies on signaling pathways that involve protein tyrosine kinases (PTKs). koreascience.kr

In studies on CD4+ T-cells, the PTK inhibitor Herbimycin A was found to block the cytotoxic activity of these cells against virally infected target cells. koreascience.kr This suggests that PTK activity is essential for the effector function of these T-cells. koreascience.kr Furthermore, Herbimycin was shown to completely block the stimulated release of exosomes containing MHC class II molecules from activated B-cells, a process that is important for antigen presentation to T-cells. embopress.org This indicates that Herbimycin can interfere with the signaling required for this specialized form of intercellular communication. embopress.org

| Cell Type | Process | Key Findings with Herbimycin | Reference |

| CD4+ T-lymphocytes | Cytotoxicity | Completely blocked antibody-activated killing of virally infected target cells. | koreascience.kr |

| Activated B-cells | Exosome release | Completely blocked the MHC-II crosslinking-induced stimulation of exosome release. | embopress.org |

Preclinical Therapeutic Potential and Research Applications of Herbimycin C

Antitumor Activity in Preclinical Models

The antitumor properties of Herbimycin C have been noted in several preclinical studies, establishing it as a compound of interest for oncological research. As a member of the ansamycin (B12435341) family, which includes the well-studied Hsp90 inhibitor geldanamycin (B1684428), its potential as a selective antitumor agent is an area of active interest. windows.netacs.org

This compound has demonstrated potent antitumor activity in various cell line models. windows.net Early research highlighted its ability to cause the reversion of Rous sarcoma virus-infected rat kidney cells to a normal cellular morphology. windows.net This selective action against transformed cells underscores its potential as a targeted agent.

A comparative study investigating the anti-proliferative effects of different herbimycin analogues provided further evidence of this compound's potency. When tested against Vero (African green monkey kidney) and B16-F10 (mouse melanoma) cell lines, this compound exhibited stronger antitumor activity than both Herbimycin A and dihydroherbimycin A. researchgate.net This suggests that this compound may be a more potent antitumor antibiotic compared to its more widely researched analogue, Herbimycin A. researchgate.net

Table 1: Comparative Antitumor Activity of Herbimycin Analogues

| Compound | Relative Antitumor Activity in Vero and B16-F10 Cell Lines researchgate.net |

|---|---|

| This compound | Most Potent |

| Herbimycin A | Intermediate Potency |

The combination of Hsp90 inhibitors with conventional cytotoxic agents is a therapeutic strategy being explored to enhance efficacy and overcome drug resistance. While related ansamycin antibiotics have been studied for their synergistic actions with other anticancer drugs, specific research detailing the synergistic effects of this compound in combination with other cytotoxic agents is not extensively covered in the reviewed scientific literature.

The invasive nature of tumors like glioblastoma presents a significant therapeutic challenge. While compounds isolated from Streptomyces hygroscopicus, the same source as this compound, have shown cytotoxic effects against glioblastoma cell lines, specific studies focusing on the ability of this compound to inhibit tumor growth and invasion factors in glioblastoma models are limited. researchgate.net Research into related Hsp90 inhibitors has demonstrated the potential of this class of compounds to block glioblastoma cell migration and invasion, but detailed investigations into this compound's specific effects in this context remain an area for future research. researchgate.net

Investigation of Synergistic Effects with Other Cytotoxic Agents

Utility as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound serves as a tool in chemical biology for studying fundamental cellular processes involved in cancer and other diseases.

This compound has been identified as a tyrosine kinase inhibitor. archive.org The herbimycin class of antibiotics is recognized for its selective inhibitory effect on tyrosine kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer. researchgate.net Research on its analogues shows that this inhibition can occur through direct binding to the kinase domain. researchgate.net While this compound is known to act as a tyrosine kinase inhibitor, detailed mechanistic studies elucidating its specific binding interactions and the precise mechanism of kinase inactivation are not as thoroughly documented as for other ansamycins. archive.org

The herbimycin family of compounds, along with geldanamycin, were among the first benzoquinone ansamycins to be extensively studied as small-molecule inhibitors of the Heat shock protein 90 (Hsp90) chaperone complex. acs.org Hsp90 is essential for the stability and function of numerous client proteins that are critical for tumor cell proliferation, survival, and metastasis. researchgate.netacs.org As a member of this class, this compound is understood to function through the inhibition of Hsp90. researchgate.net This inhibition leads to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately suppressing tumor cell growth. researchgate.net However, while the general mechanism is established for the class, the specific use of this compound as a chemical probe to explore the nuanced functions of the Hsp90 chaperone machinery has been less reported, partly due to its limited availability for comprehensive investigation. windows.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Dihydroherbimycin A |

| Geldanamycin |

| Herbimycin A |

| This compound |

Investigation of Complex Cellular Signal Transduction Pathways

This compound and its analogs are instrumental in dissecting intricate cellular signal transduction pathways, primarily through their well-established role as inhibitors of Heat Shock Protein 90 (Hsp90). wikipedia.org Hsp90 is a molecular chaperone responsible for the proper folding, stability, and activity of a multitude of client proteins, many of which are key components of signaling cascades that regulate cell growth, survival, and differentiation. wikipedia.org

By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins. wikipedia.org This targeted degradation allows researchers to probe the specific roles of these proteins in various signaling pathways. For instance, the inhibition of protein tyrosine kinases (PTKs), a major class of Hsp90 client proteins, has been a focal point of research. nih.gov Studies have shown that treatment with herbimycin can ablate signals triggered by certain cellular receptors, indicating the crucial involvement of a herbimycin-sensitive kinase activity in that particular pathway. nih.gov This approach has been successfully employed to implicate PTK-dependent signaling in the functional activation of B lymphocytes. nih.gov

Furthermore, research has demonstrated that herbimycin can prevent the tyrosine phosphorylation of cellular substrates, a key event in many signal transduction cascades. nih.govtottori-u.ac.jp This inhibitory effect has been utilized to explore the signaling pathways involved in cellular responses to various stimuli, helping to delineate the complex interplay between different signaling molecules. ahajournals.orgahajournals.org The ability of herbimycin to modulate these pathways has made it an invaluable chemical probe for understanding the molecular mechanisms that govern cellular behavior.

Applications in Modulating Cell Proliferation and Viability in Tissue Culture

In the context of tissue culture, this compound and its related compounds have demonstrated significant effects on cell proliferation and viability. susupport.com These effects are largely a consequence of their impact on the signaling pathways that control the cell cycle and apoptosis (programmed cell death).

Treatment of various cancer cell lines with herbimycin analogs has been shown to reduce cell viability in a time- and dose-dependent manner. iiarjournals.org This is often preceded by a decrease in cell proliferation. nih.govresearchgate.net For example, in Colo-205 human colon carcinoma cells, herbimycin treatment leads to growth arrest, evident within 24 hours, which is then followed by a loss of cell viability at later time points. nih.govresearchgate.net This suggests that the initial effect is cytostatic (inhibiting cell division) rather than immediately cytotoxic (cell-killing). nih.govresearchgate.net

Analog Development and Structure-Activity Relationship (SAR) Studies for this compound

The promising biological activities of this compound have spurred efforts in analog development and structure-activity relationship (SAR) studies. The goal of these studies is to synthesize and evaluate new derivatives with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Chemical Synthesis of this compound and its Analogues

The chemical synthesis of this compound and its analogs is a complex undertaking due to the molecule's intricate stereochemistry and macrocyclic structure. academie-sciences.frnih.gov However, several total syntheses of related ansamycins like Herbimycin A and Geldanamycin have been reported, providing a roadmap for accessing these complex molecules. dntb.gov.uaacs.org These synthetic strategies often involve the convergent assembly of smaller, stereochemically defined fragments. nih.gov

Researchers have developed methods for the chemical modification of the natural product to create a library of analogs. doi.org These modifications often target specific positions on the ansa chain or the benzoquinone core. doi.org For instance, the development of solid-phase immobilized geldanamycin derivatives has been used to identify molecular targets. researchgate.net The insights gained from the biosynthesis of herbimycins have also opened avenues for genetic engineering to produce novel analogs. capes.gov.brnih.gov

Biological Evaluation of Herbimycin Derivatives and Modified Forms

A wide array of Herbimycin derivatives and modified forms have been subjected to biological evaluation to assess their therapeutic potential. mdpi.com These evaluations typically involve in vitro assays to determine their anti-proliferative activity against various cancer cell lines and their ability to inhibit key cellular targets like Hsp90. researchgate.net

For example, studies on C6-modified geldanamycin derivatives have been conducted to assess their potency as Hsp90 inhibitors and anti-tumor agents. researchgate.net Similarly, various aminodiphenylamine derivatives have been synthesized and evaluated for their biological activities. mdpi.com The results of these evaluations provide crucial data for understanding how specific structural changes impact the biological function of the molecule.

Correlation between Structural Modifications and Bioactivity Profiles

A key objective of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in bioactivity. oncodesign-services.comslideshare.net By systematically altering different parts of the this compound scaffold and observing the effects on its biological profile, researchers can identify the key structural features required for its activity. oncodesign-services.com

For instance, modifications at the C17 position of the related ansamycin, geldanamycin, have been extensively explored, leading to the development of derivatives like 17-AAG and 17-DMAG with altered properties. cuni.cz Studies have also shown that modifications at the C11 and C15 positions, which differentiate Herbimycin A, B, and C, can impact bioactivity. academie-sciences.frcapes.gov.br The flexibility of the ansa chain has also been identified as a factor influencing biological potency. rsc.org These SAR studies are critical for guiding the rational design of new and more effective analogs. researchgate.netmdpi.com

Development of Novel Benzoquinone Ansamycin Derivatives with Enhanced Properties

The knowledge gained from SAR studies has fueled the development of novel benzoquinone ansamycin derivatives with enhanced properties. A significant focus has been on improving solubility and reducing toxicity while maintaining or increasing potency. royalsocietypublishing.org

One approach has been the synthesis of non-quinone analogs of geldanamycin through genetic engineering, which have shown improved pharmacological profiles. royalsocietypublishing.org Another strategy involves the transformation of the benzoquinone core into other heterocyclic systems, such as benzoxazoles, which has yielded derivatives with increased anticancer potency and selectivity. acs.org The discovery of new, naturally occurring herbimycin analogs from unique environmental sources, such as thermal vents, also contributes to the library of compounds available for further development. wikipedia.orgnih.gov These ongoing efforts continue to expand the therapeutic potential of the benzoquinone ansamycin class of compounds.

Advanced Research Methodologies and Future Directions for Herbimycin C Studies

Advanced Spectroscopic Analysis in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

The precise chemical structure of Herbimycin C and its analogues is foundational to understanding its biological activity. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose. While detailed spectral data for this compound is not as widely published as for its analogue Herbimycin A, the complete assignment of its ¹H-NMR has been accomplished. nih.gov

Structural elucidation combines data from multiple spectroscopic techniques. For instance, in the characterization of related herbimycins like Herbimycin D, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is first used to determine the molecular formula. nih.gov Subsequently, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the connectivity of the molecule. nih.gov

For example, analysis of Herbimycin D, which is structurally similar to this compound, revealed key differences from Herbimycin A through NMR. While they share an identical macrolactam ring, one of the aromatic protons seen in Herbimycin A's spectrum was absent in Herbimycin D. nih.gov Instead, new signals indicated the presence of a CH₂ group within a ring structure. nih.gov This level of detailed structural analysis is crucial for identifying new analogues and understanding structure-activity relationships.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Herbimycin Analogue (Herbimycin D in CD₃OD) nih.gov

Applications of Genetic Engineering in Herbimycin Biosynthesis Studies

Genetic engineering has become a powerful tool for investigating and manipulating the biosynthetic pathways of natural products like the herbimycins. nih.gov Herbimycin A, B, and C are produced by different strains of Streptomyces hygroscopicus and share a common carbon skeleton derived from a modular polyketide synthase (PKS). nih.govnih.gov

Researchers have successfully cloned and sequenced large segments of the herbimycin biosynthetic gene cluster (hbm). nih.govcapes.gov.br This has allowed for a detailed comparison with the gene cluster for the related compound geldanamycin (B1684428) (gdm), revealing key similarities and differences that account for their structural variations. nih.govresearchgate.net The hbm cluster contains the large open reading frames (ORFs) that code for the PKS enzymes responsible for building the polyketide backbone. nih.gov

By inactivating specific genes within these clusters, scientists can confirm their function and generate novel analogues. nih.govnih.gov For example, inactivating genes involved in post-PKS modifications, such as those controlling methylation patterns, can lead to the production of new herbimycin derivatives. nih.gov This approach not only illuminates the complex enzymatic machinery of biosynthesis but also opens the door to "mutasynthesis," where precursor-directed biosynthesis can be used to create a wider array of compounds with potentially improved therapeutic properties. nih.govmdpi.com The ability to genetically manipulate the producing organism, S. hygroscopicus, is therefore crucial for future efforts to diversify the herbimycin family of compounds. jmb.or.kr

In Vitro Cellular and Biochemical Assays in this compound Research

A variety of in vitro assays are essential for characterizing the biological effects of this compound and its related compounds at the cellular and molecular level. These assays provide critical data on cytotoxicity, mechanism of action, and effects on specific cellular processes.

Analysis of Protein Phosphorylation via Western Blotting Techniques

Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. Since herbimycins are known to be potent inhibitors of tyrosine kinases, Western blotting is frequently used to measure their impact on protein phosphorylation within signal transduction pathways. nih.gov In this method, proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest or, more specifically, to its phosphorylated form. ahajournals.orgnovusbio.combio-rad-antibodies.com

Studies on the closely related Herbimycin A have demonstrated its ability to inhibit the tyrosine phosphorylation of key signaling proteins. caymanchem.com For example, Western blot analysis has shown that herbimycin treatment can decrease the phosphorylation of mitogen-activated protein (MAP) kinase and other proteins involved in cellular growth and proliferation pathways. ahajournals.org This technique allows researchers to directly visualize the downstream consequences of kinase inhibition, confirming the compound's mechanism of action within the cell.

Quantitative Assessment of Cell Viability and Proliferation

To determine the cytotoxic and anti-proliferative effects of this compound, quantitative cell viability assays are employed. One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. broadpharm.com In this colorimetric assay, metabolically active, viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. broadpharm.com The amount of formazan produced, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. broadpharm.com

Using such methods, this compound has been shown to be cytotoxic to HeLa and Ehrlich tumor cells. medchemexpress.eu Similar assays on the related compound Herbimycin A have demonstrated dose-dependent growth inhibition across a range of cancer cell lines. nih.govaacrjournals.org These assays are critical for determining the concentration at which a compound exerts its biological effects, often expressed as the IC₅₀ value (the concentration required to inhibit a biological process by 50%).

Table 2: Cytotoxicity of this compound Against Selected Cell Lines medchemexpress.eu

Flow Cytometric Analysis for Cell Cycle Distribution and Apoptosis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is primarily used to investigate the compound's effects on the cell cycle and apoptosis (programmed cell death). wikipedia.orgthermofisher.com

For cell cycle analysis, cells are treated with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. wikipedia.orgthermofisher.com The fluorescence intensity of each cell is then proportional to its DNA content, allowing researchers to distinguish between cells in the G0/G1, S (DNA synthesis), and G2/M phases of the cell cycle. wikipedia.org Studies with Herbimycin A have shown it can cause an accumulation of cells in specific phases of the cell cycle, indicating cell cycle arrest. nih.govnih.govaacrjournals.org

To detect apoptosis, flow cytometry is often used in conjunction with reagents like Annexin (B1180172) V, which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, and PI, which can enter cells that have lost membrane integrity (a feature of late-stage apoptosis or necrosis). nih.govresearchgate.netasm.org This allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells. researchgate.netbio-rad-antibodies.com Analysis of cells treated with herbimycins often reveals an increase in the apoptotic population, confirming this as a mechanism of cell death induced by the compound. nih.govnih.gov

Gene Expression Profiling using cDNA Arrays

To gain a broader understanding of the cellular response to a compound, researchers can use cDNA arrays (also known as DNA microarrays) to profile the expression of thousands of genes simultaneously. physiology.orgphysiology.org This technology provides a snapshot of the transcriptional changes induced by a compound like this compound. In this method, messenger RNA (mRNA) is extracted from treated and untreated cells, converted into labeled complementary DNA (cDNA), and hybridized to an array containing probes for a large number of genes. physiology.orgdtic.mil The level of hybridization to each spot on the array corresponds to the expression level of that specific gene.

While specific cDNA array data for this compound is not widely available, studies on Herbimycin A demonstrate the utility of this approach. dtic.milnih.gov Gene expression profiling of cells treated with Herbimycin A revealed the upregulation of classic heat shock genes, such as HSP70 and HSP90, which is consistent with its known mechanism of inhibiting the Hsp90 protein chaperone. dtic.milnih.gov Furthermore, these studies identified changes in the expression of numerous other genes, including transcription factors and growth factors, suggesting that the compound's effects are complex and extend beyond its primary target. dtic.milnih.gov This methodology is invaluable for identifying novel cellular pathways affected by herbimycins and for generating new hypotheses about their mechanisms of action.

Table 3: Examples of Genes with Altered Expression Following Herbimycin A Treatment dtic.mil

Identification and Characterization of Cellular Resistance Mechanisms to this compound

The clinical efficacy of anticancer agents is frequently challenged by the emergence of cellular resistance. While specific research on resistance to this compound is limited, a comprehensive understanding can be extrapolated from studies on the broader class of ansamycin (B12435341) antibiotics and Hsp90 inhibitors, to which this compound belongs. The mechanisms of resistance are multifaceted and can be either intrinsic or acquired.

One of the primary mechanisms of resistance to ansamycin antibiotics like geldanamycin and herbimycin A involves the overexpression of drug efflux pumps. nih.govmdpi.com The P-glycoprotein (P-gp), encoded by the multidrug resistance 1 (MDR1) gene, is an ATP-dependent transporter that can actively pump a wide array of structurally diverse compounds out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.govaacrjournals.org Studies have demonstrated that tumor cells overexpressing P-gp exhibit resistance to benzoquinonoid ansamycins. nih.govmdpi.com Another related transporter, the multidrug resistance-associated protein 1 (MRP-1), has also been implicated in resistance to this class of drugs. nih.gov

Another significant factor contributing to resistance is the induction of the heat shock response (HSR). mdpi.comnih.gov Hsp90 inhibitors, including the ansamycins, disrupt the negative regulation of Heat Shock Factor 1 (HSF1), leading to its activation. nih.gov Activated HSF1 drives the transcription of pro-survival chaperones, notably Hsp70 and Hsp27. mdpi.comnih.gov These chaperones can interfere with apoptotic signaling pathways, thereby counteracting the cytotoxic effects of Hsp90 inhibition and promoting cell survival. mdpi.com For instance, upregulation of Hsp27 has been shown to induce resistance to 17-allylamino-demethoxygeldanamycin (17-AAG) through a glutathione-mediated mechanism. aacrjournals.org

Alterations within the drug's target, Hsp90 itself, can also confer resistance. A study utilizing a cell-based chemical mutagenesis screen identified a novel point mutation (F133V) in the N-terminal ATP-binding domain of Hsp90. tum.de This mutation was shown to disrupt the binding of geldanamycin and its derivatives, thereby rendering the cells resistant to the inhibitor's effects. tum.de While not specifically documented for this compound, the potential for similar mutations to arise under selective pressure is a plausible mechanism of resistance.

Furthermore, the cellular environment and the interplay of various signaling pathways can influence sensitivity to Hsp90 inhibitors. The status of the retinoblastoma protein (RB) has been shown to affect cellular response to ansamycins; cells with a defective RB-function are resistant to the G1 block induced by these drugs. nih.gov Additionally, the activation of bypass signaling pathways can circumvent the effects of Hsp90 inhibition. For example, in non-small cell lung cancer, an oncogenic switch from EGFR to c-MET can confer resistance, which can be prevented by Hsp90 inhibition. aacrjournals.org

Finally, a decrease in the formation of reactive oxygen species (ROS) has been linked to resistance. tamu.edu The cytotoxicity of some ansamycins is partially attributed to the generation of free radicals. nih.govaacrjournals.org In certain resistant cell lines, a significant reduction in the formation of hydroxyl radicals has been observed, suggesting that this may contribute to the resistance phenotype, particularly in highly resistant cells. nih.gov

Table 1: Key Cellular Mechanisms of Resistance to Ansamycin Hsp90 Inhibitors

| Resistance Mechanism | Key Molecular Players | Description |

| Drug Efflux | P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP-1) | ATP-dependent transporters pump the drug out of the cell, reducing its intracellular concentration. nih.govmdpi.comaacrjournals.org |

| Heat Shock Response | Heat Shock Factor 1 (HSF1), Hsp70, Hsp27 | Inhibition of Hsp90 activates HSF1, leading to the upregulation of pro-survival chaperones that inhibit apoptosis. mdpi.comnih.gov |

| Target Mutation | Hsp90 | Point mutations in the ATP-binding pocket of Hsp90 can prevent inhibitor binding. tum.de |

| Altered Signaling | Retinoblastoma protein (RB), c-MET | Defects in tumor suppressor pathways or activation of alternative oncogenic pathways can bypass the effects of Hsp90 inhibition. nih.govaacrjournals.org |

| Reduced Oxidative Stress | Reactive Oxygen Species (ROS) | Decreased formation of cytotoxic free radicals has been observed in some resistant cell lines. nih.govtamu.edu |

Prospective Opportunities for Novel Therapeutic Strategy Development Based on this compound Scaffolds

The benzoquinone ansamycin scaffold of this compound offers a versatile platform for the development of novel therapeutic strategies. The inherent biological activity of this class of compounds, coupled with the potential for chemical modification, presents significant opportunities for creating next-generation anticancer agents with improved properties.

A primary avenue of development lies in the synthesis of novel this compound analogs to overcome the limitations of the parent compound, such as potential toxicity and the emergence of resistance. cuni.cz Medicinal chemistry efforts have shown that modifications to the ansamycin structure can lead to derivatives with enhanced pharmacological profiles. For example, the development of 17-AAG, a derivative of geldanamycin, demonstrated that structural alterations could improve solubility and reduce hepatotoxicity. nih.gov Similar strategies can be applied to the this compound scaffold. Research on Herbimycin A has shown that modification at the C-17 position with a suitable functional group can increase anti-angiogenic potency. nih.gov This suggests that targeted chemical modifications of this compound could yield derivatives with greater efficacy and a better therapeutic window.

The development of isoform-specific Hsp90 inhibitors is another promising direction. oaepublish.com Hsp90 exists in several isoforms (Hsp90α, Hsp90β, GRP94, and TRAP1) with distinct subcellular localizations and functions. oaepublish.com Designing inhibitors that selectively target a specific isoform, such as the mitochondrial TRAP1 which is implicated in tumor cell survival, could lead to more targeted therapies with reduced off-target effects and toxicity. oaepublish.com

Combination therapies represent a powerful strategy to enhance the efficacy of this compound-based compounds and overcome resistance. Hsp90 inhibitors have shown synergistic effects when combined with a variety of other anticancer treatments, including conventional chemotherapy, radiotherapy, and other targeted agents like proteasome inhibitors and histone deacetylase inhibitors. mdpi.com For instance, Hsp90 inhibitors can restore sensitivity to BRAF inhibitors in resistant melanoma cells and show synergistic inhibition with FLT3 inhibitors in acute myeloid leukemia. aacrjournals.orgmdpi.com The ability of Hsp90 inhibitors to degrade multiple client proteins involved in various survival and growth pathways makes them ideal candidates for combination regimens. mdpi.comashpublications.org

Furthermore, the this compound scaffold can be leveraged for the development of antibody-drug conjugates (ADCs). By attaching a potent this compound derivative to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered directly to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity.

Finally, exploring alternative mechanisms of action for ansamycin-based compounds could open new therapeutic avenues. While Hsp90 inhibition is the primary mechanism, these compounds may have other biological effects. For example, some ansamycins have been shown to modulate the cellular response to oxidative stress and affect mitochondrial function. tamu.edu A deeper understanding of the complete biological activity profile of the this compound scaffold could uncover novel applications and therapeutic strategies.

Table 2: Prospective Therapeutic Strategies Utilizing the this compound Scaffold

| Therapeutic Strategy | Rationale | Potential Advantages |

| Novel Analog Synthesis | Improve pharmacological properties and overcome resistance. | Enhanced potency, improved solubility, reduced toxicity, circumvention of resistance mechanisms. cuni.cznih.gov |

| Isoform-Specific Inhibition | Target specific Hsp90 isoforms (e.g., TRAP1) involved in cancer biology. | Increased therapeutic index, reduced off-target effects. oaepublish.com |

| Combination Therapies | Synergize with other anticancer agents to enhance efficacy and combat resistance. | Overcoming drug resistance, targeting multiple oncogenic pathways simultaneously. aacrjournals.orgmdpi.comashpublications.org |

| Antibody-Drug Conjugates (ADCs) | Targeted delivery of a potent this compound derivative to tumor cells. | Increased tumor-specific cytotoxicity, minimized systemic exposure. |

| Exploitation of Alternative Mechanisms | Leverage other biological activities of the ansamycin scaffold beyond Hsp90 inhibition. | Novel therapeutic applications, potential for treating a broader range of diseases. tamu.edu |

Q & A

Q. What methodologies are recommended for isolating and screening Herbimycin C-producing microbial strains?

To isolate this compound-producing strains, employ soil metagenomic techniques combined with PCR amplification of biosynthetic gene clusters (BGCs). For example:

- Soil spiking : Introduce Herbimycin-producing strains (e.g., Streptomyces spp.) into soil at a concentration of ~10³ CFU/g. Use genus-specific primers targeting Herbimycin BGCs (e.g., polyketide synthase genes) to amplify DNA extracts .

- Validation : Confirm strain recovery using traditional culturing and HPLC-MS to verify Herbimycin production. This method reduces screening time by 60% compared to conventional approaches .

Q. How can researchers assess this compound’s bioactivity and selectivity in plant or cell models?

- Dose-response experiments : Test this compound across a concentration gradient (e.g., 1–1000 µM) on target organisms (e.g., weeds or cancer cells) and non-target species (e.g., crops or healthy cells).

- Selectivity metrics : Calculate IC₅₀ values and compare inhibition rates. For example, Herbimycin A (structurally similar) showed <10% inhibition on Zea mays at 1000 µM, demonstrating crop safety .

- Controls : Include untreated groups and reference inhibitors (e.g., staurosporine for apoptosis studies) .

Q. What experimental frameworks are used to study this compound’s mechanism of action?

- Kinase inhibition assays : Use purified Src kinase or other tyrosine kinases to measure this compound’s inhibitory activity via fluorescence-based phosphorylation assays .

- Computational modeling : Fit dose-response data to kinetic models (e.g., Michaelis-Menten equations) to estimate parameters like and . For example, Herbimycin A reduced by 98% in apoptosis models .

Q. How should researchers design a literature review for this compound studies?

- Search strategy : Use databases like PubMed with keywords "this compound," "ansamycin," and "tyrosine kinase inhibitor," filtered by publication type (e.g., in vitro, in vivo).

- PICO framework : Structure questions around Population (e.g., cancer cells), Intervention (this compound dosage), Comparison (existing inhibitors), and Outcomes (apoptosis rate) .

- Critical appraisal : Evaluate study designs for biases (e.g., small sample sizes) using tools like FINER criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?